

commercial availability of 2-Bromo-5-(trifluoromethyl)pyrazine

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Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)pyrazine

Cat. No.: B1526318

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An In-Depth Technical Guide to **2-Bromo-5-(trifluoromethyl)pyrazine** for Researchers and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)pyrazine is a halogenated and trifluoromethylated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of both the pyrazine ring nitrogens and the trifluoromethyl group, combined with the synthetically versatile bromine handle, make it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, key applications, and safe handling protocols, tailored for researchers and professionals in drug development.

Compound Profile:

- IUPAC Name: **2-bromo-5-(trifluoromethyl)pyrazine**
- CAS Number: 1196152-38-1[1][2]
- Molecular Formula: $C_5H_2BrF_3N_2$ [3]
- Molecular Weight: 226.98 g/mol [3]

- Appearance: Colorless to pale-yellow or yellow-brown oil or semi-solid[4]

The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[5] The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a favored substituent in modern drug design.[6] Consequently, **2-Bromo-5-(trifluoromethyl)pyrazine** serves as a critical starting material for introducing this privileged scaffold into novel pharmaceutical candidates.

Commercial Availability

2-Bromo-5-(trifluoromethyl)pyrazine is readily available from a variety of commercial suppliers, catering to needs ranging from small-scale research and development to bulk manufacturing. Purity levels are typically high, often exceeding 97-98%.

Supplier	Purity	Available Quantities	Representative Catalog Number
Sigma-Aldrich	Pricing and availability not currently listed; contact for details	Varies	AMBH303C602B[7]
Apollo Scientific	98%	100mg, 250mg, 1g, 5g	PC99675[1]
Fluoromart	Not specified	1g, 5g	1196152-38-1[4]
BLD Pharm	Not specified	Varies	1196152-38-1[8]
ChemicalBook	Varies by supplier	Varies	CB52642252[3]
iChemical	Not specified	Custom	EBD3460199[2]
Angene International	Not specified	Varies	AGN-PC-0BL80S[9]

Note: Pricing and lead times are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Manufacturing

While commercially available, in-house synthesis may be desirable for specific research applications or cost management in large-scale projects. A plausible and efficient synthetic route to **2-Bromo-5-(trifluoromethyl)pyrazine** involves a Sandmeyer-type reaction starting from the corresponding amine, 2-Amino-5-(trifluoromethyl)pyrazine. This classical yet robust transformation is a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities, including halogens.^[4]^[10]

The precursor, 2-Amino-5-(trifluoromethyl)pyrazine, can be synthesized or procured commercially. The subsequent bromination proceeds via a two-step, one-pot process involving diazotization of the amine followed by displacement with a bromide source, catalyzed by a copper(I) salt.

Representative Synthetic Protocol: Sandmeyer Bromination

This protocol is a representative methodology based on well-established Sandmeyer reaction principles.^[10]^[11] Researchers should perform their own optimization.

Step 1: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine

- To a cooled (0-5 °C) solution of 2-Amino-5-(trifluoromethyl)pyrazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq), add a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in water dropwise.
- Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is often indicated by a slight color change.
- Stir the resulting diazonium salt solution at 0-5 °C for an additional 30-60 minutes.

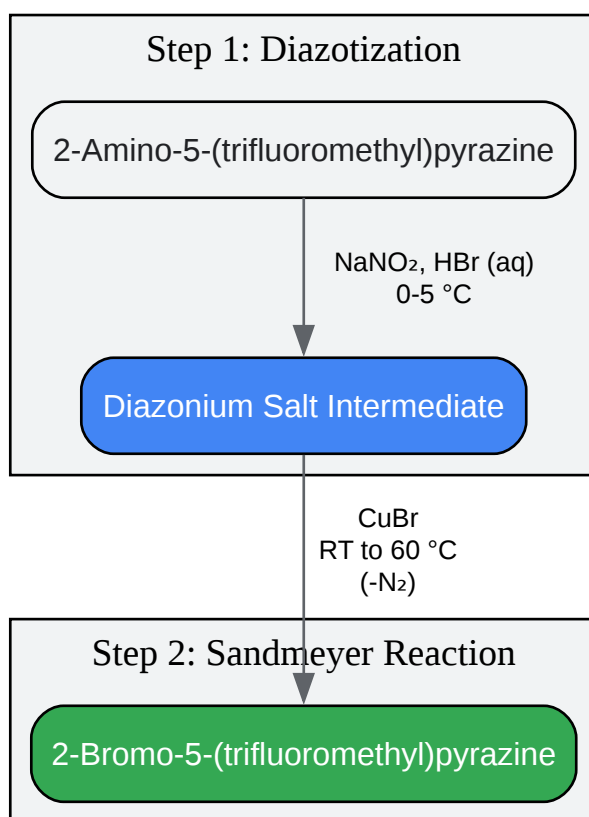
Causality: The reaction is performed in a strong acidic medium to generate nitrous acid (HNO₂) in situ from NaNO₂. The nitrous acid then reacts with the primary amine to form a stable, yet reactive, diazonium salt. Low temperatures are critical to prevent the premature decomposition of the diazonium intermediate.

Step 2: Copper-Catalyzed Bromination

- In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.1-1.3 eq) in aqueous HBr.
- Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
- Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- After cooling, extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel or distillation to yield **2-Bromo-5-(trifluoromethyl)pyrazine**.

Causality: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of N₂ gas. This radical then abstracts a bromine atom from a Cu(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.^[10] This radical-nucleophilic aromatic substitution mechanism is highly efficient for installing halogens.^[10]

Synthetic Workflow Diagram



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Caption: Synthetic route to **2-Bromo-5-(trifluoromethyl)pyrazine** via Sandmeyer reaction.

Applications in Research and Development

The utility of **2-Bromo-5-(trifluoromethyl)pyrazine** lies in its ability to participate in a wide range of cross-coupling reactions, serving as a linchpin for constructing complex molecules.

Building Block for Kinase Inhibitors

The pyrazine scaffold is prevalent in many small-molecule kinase inhibitors.^[12] **2-Bromo-5-(trifluoromethyl)pyrazine** is an ideal starting point for elaborating this core structure. The bromine atom can be readily displaced or coupled using palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and modular installation of various aryl, heteroaryl, or alkyl groups at the 2-position, which is often crucial for achieving potency and selectivity against specific kinase targets.

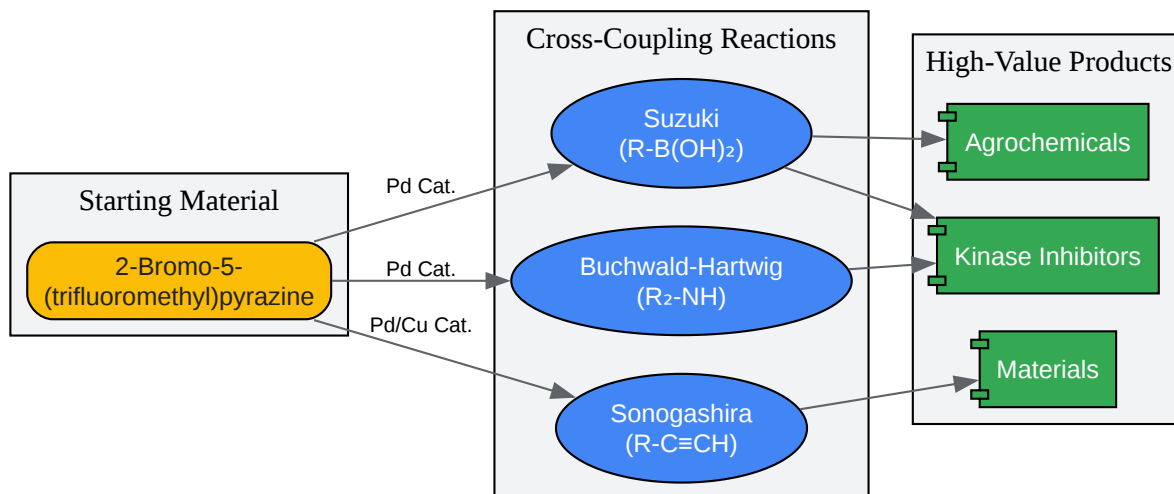
Substrate in Palladium-Catalyzed α -Arylation

The compound has been specifically noted as a substrate for the palladium-catalyzed α -arylation of Reformatsky reagents.[4] This reaction forms a carbon-carbon bond between the pyrazine ring and an enolate equivalent, providing a direct route to molecules containing a pyrazinyl-acetic ester moiety, a valuable pharmacophore in its own right.

Development of Novel Agrochemicals

Trifluoromethyl-substituted pyridines and pyrazines are key structural motifs in modern agrochemicals, including herbicides and insecticides.[6] The unique properties imparted by the trifluoromethyl group can enhance the efficacy and environmental profile of these agents. **2-Bromo-5-(trifluoromethyl)pyrazine** provides a versatile platform for synthesizing new agrochemical candidates.

Application Workflow Diagram



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